Antiproliferative Potency in Lymphoma Cell Lines: Golcadomide vs. Lenalidomide and Avadomide
In a panel of non-Hodgkin lymphoma (NHL) cell lines, golcadomide exhibited a median antiproliferative IC50 of 0.004 μmol/L, which was 115-fold more potent than avadomide (0.460 μmol/L) and 475-fold more potent than lenalidomide (1.9 μmol/L). This difference was consistent across ABC, GCB, and PMBL subtypes and was independent of MYC/BCL2/BCL6 rearrangement status [1].
| Evidence Dimension | Median antiproliferative IC50 (μmol/L) across NHL cell line panel |
|---|---|
| Target Compound Data | 0.004 μmol/L (golcadomide) |
| Comparator Or Baseline | 0.460 μmol/L (avadomide / CC-122); 1.9 μmol/L (lenalidomide) |
| Quantified Difference | ~115-fold more potent than avadomide; ~475-fold more potent than lenalidomide |
| Conditions | Panel of 36 DLBCL and FL cell lines; 72-h CellTiter-Glo viability assay; data reported as median IC50 |
Why This Matters
This order-of-magnitude difference in intrinsic potency directly influences the probability of achieving deep tumor cell killing at clinically achievable concentrations, making golcadomide the preferred cereblon-based degrader for lymphoma models requiring maximal autonomous cell death.
- [1] Mo Z, Groocock L, Wood S, et al. Golcadomide: An Oral CELMoD Agent Targeting IKZF1/3 for Diffuse Large B-cell Lymphoma. Blood Cancer Discov. 2026;7(1):104-128. doi:10.1158/2643-3230.BCD-25-0059. View Source
